molecular formula C17H16ClNO B5587569 3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide

3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide

Cat. No.: B5587569
M. Wt: 285.8 g/mol
InChI Key: HIAHQOQFKACSMR-ZHACJKMWSA-N
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Description

3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CDDA and is a derivative of acrylamide. CDDA has been extensively studied for its potential use in drug development, particularly in the treatment of cancer.

Scientific Research Applications

Polymer Science and Detection Techniques

  • Polymerization Processes : Controlled polymerization of acrylamides, including those with specific substituents like chlorophenyl and dimethylphenyl groups, has been achieved through techniques such as Atom Transfer Radical Polymerization (ATRP). These processes enable the production of polymers with precise molecular weights and low polydispersity, which are crucial for various applications ranging from soil conditioning to the cosmetic industry (Teodorescu & Matyjaszewski, 2000).
  • Film Detection Method for Tritium-Labelled Compounds : A novel detection method for 3H in polyacrylamide gels has been developed, showcasing the application of acrylamide derivatives in biochemistry for the analysis of proteins and nucleic acids. This method uses scintillation autography, enhancing the sensitivity and efficiency of detecting radioactive materials in research settings (Bonner & Laskey, 1974).

Biochemistry and Analytical Applications

  • Probing Protein Conformation : Acrylamide has been used as an efficient quencher of tryptophanyl fluorescence in proteins, serving as a tool to sense the degree of exposure of tryptophan residues. This application is significant for understanding protein structure and dynamics, indicating potential uses of related acrylamide derivatives in probing molecular interactions and conformational changes (Eftink & Ghiron, 1976).
  • Synthesis and Molecular Docking : The synthesis and analysis of acrylamide derivatives, including those with chlorophenyl groups, have been explored for their molecular docking and DFT (Density Functional Theory) studies. These compounds offer insights into non-covalent interactions and are instrumental in designing molecules with desired properties for specific biochemical applications (Shukla, Chaudhary, & Pandey, 2020).

Environmental and Safety Research

  • Toxicological Studies : Acrylamide's effects on cells and its presence in food products have been extensively studied, highlighting the need for understanding its formation, distribution, and impact on health. This research underscores the importance of assessing the safety and environmental impact of acrylamide and its derivatives (Friedman, 2003).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-6-5-9-16(13(12)2)19-17(20)11-10-14-7-3-4-8-15(14)18/h3-11H,1-2H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAHQOQFKACSMR-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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